1,1,1-Trichloroethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCLXMDMGBRAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3, Array | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021381 | |
| Record name | 1,1,1-Trichloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1,1-trichloroethane appears as a colorless liquid with a sweet, pleasant odor. May irritate skin, eyes and mucous membranes. In high concentrations the vapors may have a narcotic effect. Nonflammable, but may decompose and emit toxic chloride fumes if exposed to high temperatures. Used as a solvent., Liquid, Colorless liquid with a mild, chloroform-like odor; [NIOSH] Clear colorless liquid with a sweet odor; [Matheson Tri-Gas MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a mild, chloroform-like odor. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 1,1,1-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trichloroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/111 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1,1-Trichloroethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041791 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/492 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl chloroform | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0404.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
165.4 °F at 760 mmHg (NTP, 1992), 74.0 °C, 74 °C, 74.00 °C. @ 760.00 mm Hg, 165 °F | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROETHANES | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6475 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,1-Trichloroethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041791 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/492 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl chloroform | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0404.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
greater than 200 °F (NTP, 1992), Flash point = none, >200 °F | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/492 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,290 mg/L at 25 °C, Soluble in acetone, benzene, methanol, carbon tetrachloride and ether, Soluble in all common organic solvents and is a very good solvent for fats, paraffins, and other organic compounds., In water, 1,100 mg/L at 25 °C, 1.29 mg/mL at 25 °C, Solubility in water: poor, 0.4% | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROETHANES | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6475 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,1-Trichloroethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041791 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methyl chloroform | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0404.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3376 at 20 °C/4 °C, Chlorothene VG Solvent: Freezing Point -36.9 °C; Boiling range at 760 mm Hg 72-88 °C; Density 1.232 g/mL at 20 °C; Specific gravity 1.327 at 20 °C/20 °C, 1.333 at 60 °C/60 °C, 1.320 at 25 °C/25 °C; Heat of vaporization 7.8 kcal/mol at 20 °C, 7.5 kcal/mol at 50 °C, 7.1 kcal/mol at 80 °C (calculated); Dielectric constant at 24 °C 10.0 at 10+3 cps, 7.0 at 10+5 cps, Relative density (water = 1): 1.34, 1.31, 1.34 | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/492 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl chloroform | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0404.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.63 (Air = 1), Relative vapor density (air = 1): 4.6, 4.6 | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/492 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
100 mmHg at 68 °F ; 125 mmHg at 77 °F (NTP, 1992), 124.0 [mmHg], 124 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13.3, 100 mmHg | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1-Trichloroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/111 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/492 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl chloroform | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0404.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
1,2-Dichloroethane, 1,1-dichloroethane, chloroform, carbon tetrachloride, trichloroethylene, 1,1,2-trichloroethane, and vinylidene chloride., Chemical was found by gas chromatography to contain 1,2-dichloroethane, 1,1-dichloroethane, chloroform, carbon tetrachloride, trichloroethylene, 1,1,2-trichloroethane, & vinylidene chloride. /1,1,1-trichloroethane/ | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROETHANES | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6475 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Clear liquid at ambient temperature | |
CAS No. |
71-55-6, 25323-89-1 | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1-Trichloroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylchloroform | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylchloroform | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trichloroethane | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/111-trichloroethane-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Ethane, 1,1,1-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trichloroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trichloroethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICHLOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113C650IR1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRICHLOROETHANES | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6475 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,1-Trichloroethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041791 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/492 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-26.5 °F (NTP, 1992), -30 °C, -30.4 °C, -26.5 °F, -23 °F | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,1-Trichloroethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041791 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,1,1-TRICHLOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/492 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methyl chloroform | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0404.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Preparation Methods
Hydrochlorination of 1,1-Dichloroethene
An alternative route involves the hydrochlorination of 1,1-dichloroethene (CH₂=CCl₂). Using FeCl₃ as a catalyst, gaseous HCl reacts with 1,1-dichloroethene at moderate temperatures (50–100°C) to yield 1,1,1-trichloroethane :
This method bypasses the need for UV irradiation but requires high-purity 1,1-dichloroethene feedstock, which is less readily available than vinyl chloride. The reaction is highly selective, with yields exceeding 85%, though trace amounts of 1,1,2-trichloroethane may form due to isomerization .
Photochemical Gas-Phase Chlorination of Ethyl Chloride
A patented method (US3474018A) details the direct synthesis of this compound from ethyl chloride (CH₃CH₂Cl) in a gas-phase photochemical reactor . Ethyl chloride, chlorine gas, and a gaseous diluent (e.g., recycled HCl) are fed into a tubular reactor equipped with a UV light source. The reaction occurs at 25–200°C with a residence time of 1–30 seconds:
This process achieves a molar ratio of this compound to 1,1,2-trichloroethane exceeding 3:1, significantly reducing isomer contamination . The short residence time minimizes thermal decomposition, while the recycled HCl stream improves atom economy.
Comparative Analysis of Preparation Methods
| Parameter | Two-Step Vinyl Chloride Route | 1,1-Dichloroethene Hydrochlorination | Ethyl Chloride Photochlorination |
|---|---|---|---|
| Starting Material | Vinyl chloride | 1,1-Dichloroethene | Ethyl chloride |
| Catalyst | AlCl₃, FeCl₃, ZnCl₂ | FeCl₃ | None (UV-initiated) |
| Reaction Conditions | 20–90°C, UV irradiation | 50–100°C | 25–200°C, UV irradiation |
| Yield | 80–90% | 85%+ | 70–80% |
| Byproducts | 1,1,2-Trichloroethane | Trace isomers | 1,1,2-Trichloroethane |
| Environmental Impact | HCl recycling feasible | Requires high-purity feedstock | Low waste, high HCl recycling |
The two-step vinyl chloride route remains the most industrially viable due to its high yield and established infrastructure. However, the ethyl chloride photochlorination method offers advantages in selectivity and reduced byproduct formation, making it economically attractive despite moderate yields .
Environmental and Regulatory Considerations
The Montreal Protocol mandates the phase-out of this compound due to its ozone-depleting potential (ODP = 0.1–0.16) . Consequently, production has declined since 1996, with remaining applications requiring exemptions until 2012 . Modern methods prioritize minimizing HCl emissions and isomer byproducts to align with regulatory standards.
Chemical Reactions Analysis
Trichloroethane undergoes several types of chemical reactions, including:
Oxidation: Trichloroethane can be oxidized to form trichloroacetic acid.
Reduction: It can be reduced to form dichloroethane.
Scientific Research Applications
Industrial Applications
- Solvent for Adhesives : TCA is widely used as a solvent in the formulation of adhesives. Its ability to dissolve a variety of materials makes it effective for bonding purposes in manufacturing processes.
- Metal Degreasing : The compound has been extensively employed in metal cleaning and degreasing operations. Its effectiveness in removing oils and greases from metal surfaces has made it a staple in the automotive and aerospace industries.
- Manufacture of Vinylidene Chloride : TCA serves as an intermediate in the production of vinylidene chloride, which is crucial for creating certain types of plastics and coatings.
- Pesticides and Textile Processing : It is also utilized in the formulation of pesticides and during textile processing, where it aids in dyeing and finishing processes.
- Cutting Fluids and Lubricants : In machining operations, TCA is used as a component of cutting fluids and lubricants, enhancing performance by reducing friction and heat generation.
- Aerosols and Household Products : TCA has found its way into aerosol formulations, including spray paints and cleaning agents, due to its volatility and solvent properties.
- Spot Cleaners and Stain Repellents : The compound is present in various spot cleaners and stain repellents, leveraging its solvent capabilities to remove tough stains from fabrics.
Environmental Remediation
1,1,1-Trichloroethane is classified as a dense non-aqueous phase liquid (DNAPL), which poses challenges for groundwater remediation. Recent studies have explored bio-augmented permeable reactive barriers to enhance the degradation of TCA-contaminated groundwater, indicating ongoing efforts to mitigate its environmental impact .
Health Impact Studies
Research has examined the potential health effects associated with exposure to TCA. Notably, epidemiological studies have investigated links between TCA exposure and various health outcomes, including cancer risks. Findings suggest that while some chlorinated hydrocarbons are associated with increased cancer risk, this compound does not show significant associations with brain cancer .
Case Study 1: Industrial Exposure
A case-control study assessed occupational exposure among workers in petroleum refining and chemical manufacturing industries. The study utilized an ad-hoc job-exposure matrix to evaluate long-term exposure levels to TCA among other chemicals. Results indicated minimal evidence linking TCA exposure to adverse health outcomes when compared to other chlorinated solvents .
Case Study 2: Environmental Remediation Techniques
Another study focused on the sequential coupling of bio-augmented permeable reactive barriers for the remediation of TCA-contaminated groundwater. The research highlighted the effectiveness of combining biological treatment methods with traditional remediation techniques to enhance degradation rates of TCA .
Data Overview
| Application Area | Description |
|---|---|
| Solvent for Adhesives | Effective bonding agent in manufacturing |
| Metal Degreasing | Removes oils/greases from metal surfaces |
| Vinylidene Chloride Production | Intermediate for producing plastics |
| Pesticides | Used in formulations for agricultural chemicals |
| Textile Processing | Aids in dyeing and finishing processes |
| Cutting Fluids | Reduces friction in machining operations |
| Aerosols | Component in spray formulations |
| Spot Cleaners | Effective stain removal agent |
Mechanism of Action
Trichloroethane exerts its effects primarily through its interaction with cellular membranes and proteins. It disrupts the lipid bilayer of cell membranes, leading to changes in membrane fluidity and permeability. This disruption can affect various cellular processes, including ion transport and signal transduction. Trichloroethane also interacts with proteins, altering their structure and function, which can lead to changes in enzyme activity and other cellular functions .
Comparison with Similar Compounds
Key Insights :
- Structural Isomerism : TCA and 1,1,2-trichloroethane are structural isomers but differ in chlorine atom arrangement, leading to distinct toxicity and environmental behavior .
- Volatility : TCA’s higher vapor pressure compared to 1,1,2-trichloroethane increases its atmospheric mobility but reduces groundwater persistence relative to TCE and CCl₄ .
Toxicity Profiles
Acute Toxicity
- 1,1,2-Trichloroethane : More hepatotoxic due to higher metabolic activation; causes liver necrosis in rodents at lower doses than TCA .
- Carbon Tetrachloride : Severe hepatotoxicity and nephrotoxicity via metabolic release of free radicals; lethal at 1,000 ppm .
- Trichloroethylene (TCE): CNS effects similar to TCA but classified as carcinogenic (IARC Group 1) due to kidney and liver cancer risks .
Chronic Toxicity and Carcinogenicity
Environmental Behavior and Degradation
Persistence and Biodegradation
Key Insights :
- TCA degradation relies on specialized microbes like Dehalobacter, which reduce it to 1,1-dichloroethane (1,1-DCA) and chloroethane (CA) under anaerobic conditions .
- TCE and CCl₄ degrade more slowly, requiring specific redox conditions or abiotic processes .
Regulatory Status
Biological Activity
1,1,1-Trichloroethane (TCA), also known as methyl chloroform, is a chlorinated hydrocarbon widely used as a solvent in industrial and commercial applications. Understanding its biological activity is crucial due to its potential health effects on humans and the environment. This article discusses the toxicokinetics, metabolic pathways, and case studies related to TCA's biological activity.
Toxicokinetics
Absorption and Distribution
this compound is rapidly absorbed through inhalation and dermal exposure. Studies have shown that once absorbed, it is distributed throughout the body via the bloodstream. For instance, in animal studies, nearly complete absorption was observed after administration of radiolabeled TCA, with 95.2% of the dose recovered in expired air and urine within 48 hours .
Metabolism
The metabolism of TCA primarily occurs in the liver through cytochrome P-450 enzymes. The initial oxidation leads to the formation of trichloroethanol. Studies indicate that human cytochrome P-450 2E1 plays a significant role in this metabolic process . The compound's metabolism can be influenced by co-exposure to other substances, such as ethanol, which may enhance the metabolic rate .
Elimination
TCA is predominantly eliminated through exhalation and urinary excretion. Following exposure, significant amounts are detectable in alveolar air and urine, indicating effective metabolic processing .
Health Effects
Acute Effects
Acute exposure to high concentrations of TCA can lead to respiratory depression and central nervous system effects such as dizziness and headaches . In severe cases, fatalities have been reported due to suffocation or pulmonary edema following intentional inhalation or accidental exposure in industrial settings .
Chronic Effects
Chronic exposure has been linked to liver damage and potential carcinogenic effects. A study indicated that continuous inhalation at high levels resulted in significant hepatic changes in mice . Epidemiological studies have suggested an increased incidence of certain cancers among workers exposed to TCA, although the evidence remains inconclusive regarding its genotoxicity .
Case Studies
Industrial Exposure Incidents
Two notable case reports highlighted fatal poisonings due to TCA exposure in industrial environments. In both instances, workers were exposed to high concentrations of TCA without adequate protective measures, leading to severe respiratory distress and subsequent death .
Animal Studies
In a study involving rats exposed to varying doses of TCA, significant hepatic alterations were observed at higher doses (1365 mg/m³), with a no-observed-adverse-effect level (NOAEL) identified at 500 mg/m³ . These findings underscore the compound's potential for causing liver toxicity with prolonged exposure.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Toxicokinetics | Nearly complete absorption; rapid distribution via bloodstream; major elimination via exhalation. |
| Metabolism | Primarily metabolized by CYP2E1; enhanced by ethanol co-exposure. |
| Acute Effects | Respiratory depression; central nervous system effects; fatalities reported from high exposure. |
| Chronic Effects | Liver damage observed; potential carcinogenic effects noted in occupational studies. |
| Case Reports | Fatalities due to acute exposure in workplace incidents; significant health impacts documented. |
Q & A
Q. What standardized methodologies are used to assess acute inhalation toxicity of 1,1,1-trichloroethane in experimental models?
Acute inhalation toxicity is evaluated using controlled exposure studies in animal models (e.g., rodents), with endpoints such as mortality, respiratory depression, and neurological effects (e.g., ataxia). The U.S. EPA and ATSDR derive Minimal Risk Levels (MRLs) based on these studies. For example, an acute-duration inhalation MRL of 1 ppm was established using NOAEL/LOAEL data from animal models exposed for ≤14 days, adjusted for uncertainty factors . Human studies, such as those measuring post-exposure expired air concentrations, validate these thresholds by correlating exposure magnitude with biological effects like liver stress (e.g., urinary urobilinogen elevation) .
Q. How are chronic neurological effects of this compound assessed in epidemiological studies?
Epidemiological studies evaluate chronic neurological effects via cohort or case-control designs, focusing on occupational cohorts with long-term exposure. Neurological outcomes (e.g., cognitive deficits, peripheral neuropathy) are measured using standardized neurobehavioral test batteries. For instance, studies reviewed by ATSDR identified dose-dependent central nervous system depression in workers exposed to >100 ppm, with confounders (e.g., co-exposure to other solvents) controlled via multivariate regression . Biomarkers like blood or urinary metabolite levels are used to estimate historical exposure .
Q. What are the current regulatory guidelines for intermediate-duration oral exposure to this compound?
An intermediate-duration oral MRL of 2 mg/kg/day was derived from rodent studies showing hepatic hypertrophy and renal tubular degeneration. These studies apply a benchmark dose (BMD) approach, using NOAEL/LOAEL data from 15–364-day exposure periods, adjusted for interspecies and intraspecies variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data for this compound?
Contradictions arise from heterogeneous epidemiological findings: most studies show no cancer association, but two identified links to multiple myeloma . Methodological resolution involves:
- Meta-analysis : Pooling data to increase statistical power and identify subgroup risks.
- Exposure characterization : Reassessing historical exposure estimates (e.g., using job-exposure matrices) to reduce misclassification .
- Mechanistic studies : Investigating genotoxicity (e.g., DNA adduct formation) and epigenetic modifications in in vitro models . IARC classifies it as Group 2A ("probably carcinogenic") based on limited human evidence and strong mechanistic data (e.g., oxidative metabolite reactivity) .
Q. What experimental approaches are used to investigate non-monotonic dose-response relationships in this compound toxicity?
Non-monotonic responses (e.g., hormesis) are studied using:
- In vitro assays : High-throughput screening of cellular stress pathways (e.g., Nrf2 activation) at low vs. high doses.
- Transcriptomic profiling : RNA sequencing to identify biphasic gene expression patterns. Confidence in non-monotonicity is upgraded if prior mechanistic knowledge supports such behavior (e.g., receptor saturation at high doses) . For example, phosgene formation during this compound oxidation shows temperature-dependent nonlinear kinetics, modeled via gas-phase chemical reaction networks .
Q. What advanced techniques are used to study microbial degradation pathways of this compound in anaerobic environments?
Anaerobic dehalorespiration is investigated using:
- Enrichment cultures : Isolating obligate dechlorinators like Dehalobacter spp., which use this compound as an electron acceptor, producing 1,1-dichloroethane and chloroethane .
- Stable isotope probing : Tracking -labeled metabolites to map degradation pathways.
- Metagenomics : Identifying functional genes (e.g., rdhA encoding reductive dehalogenases) in contaminated soil microbiomes .
Q. How do reaction mechanisms with zero-valent metals influence this compound degradation products?
Reductive degradation with metals (e.g., Zn, Fe) involves competing pathways:
- Hydrogenolysis : Sequential Cl replacement by H, yielding 1,1-dichloroethane and ethane.
- β-elimination : Direct C-Cl bond cleavage, producing ethylene and chlorinated alkenes. Product ratios depend on reductant surface chemistry; for example, Cu-plated Fe enhances ethane yield by promoting hydrogenolysis over elimination .
Methodological Challenges & Data Gaps
Q. What are key data gaps in understanding this compound bioavailability from environmental media?
Critical gaps include:
- Bioavailability from soil : No studies quantify dermal absorption or ingestion bioavailability in humans, necessitating in vitro assays (e.g., artificial sweat/soil partitioning) .
- Airborne dust inhalation : Lack of particle-size-specific adsorption data for respirable fractions (<10 µm).
- Children’s exposure : No biomonitoring studies in pediatric populations; indirect methods (e.g., hand-to-mouth behavior modeling) are recommended .
Q. How can researchers address conflicting evidence on this compound’s neurodevelopmental toxicity?
Discrepancies arise from limited human developmental studies. Proposed strategies:
- Cross-species extrapolation : Using gestational exposure models in rodents to identify critical windows of susceptibility.
- Omics integration : Linking metabolomic perturbations (e.g., GABA pathway disruption) to behavioral phenotypes .
Tables: Key Data from Evidence
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
